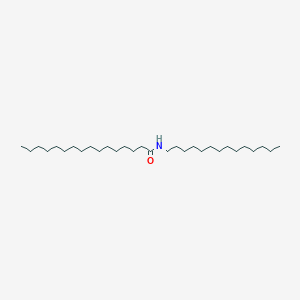acetonitrile CAS No. 83808-80-4](/img/structure/B14421359.png)
[(E)-Benzylideneamino](1,3-dithiolan-2-ylidene)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-Benzylideneaminoacetonitrile is a compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a benzylideneamino group and a 1,3-dithiolan-2-ylidene moiety, making it a versatile molecule for synthetic and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Benzylideneaminoacetonitrile typically involves the reaction of benzylideneamine with 1,3-dithiolane-2-thione in the presence of a base. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where reactants are continuously fed into a reactor and the product is continuously removed. This method can improve yield and reduce production time. Additionally, the use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
(E)-Benzylideneaminoacetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzylideneamino derivatives.
Aplicaciones Científicas De Investigación
(E)-Benzylideneaminoacetonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of antifungal agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (E)-Benzylideneaminoacetonitrile involves its interaction with molecular targets such as enzymes or receptors. For instance, in antifungal applications, the compound may inhibit the synthesis of ergosterol, a key component of fungal cell membranes, by targeting the enzyme lanosterol demethylase. This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death.
Comparación Con Compuestos Similares
Similar Compounds
Luliconazole: An imidazole antifungal agent with a similar dithiolan-2-ylidene structure.
Terbinafine: An allylamine antifungal agent that inhibits squalene epoxidase.
Lanoconazole: Another imidazole antifungal with a similar mechanism of action.
Uniqueness
(E)-Benzylideneaminoacetonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Propiedades
Número CAS |
83808-80-4 |
|---|---|
Fórmula molecular |
C12H10N2S2 |
Peso molecular |
246.4 g/mol |
Nombre IUPAC |
2-(benzylideneamino)-2-(1,3-dithiolan-2-ylidene)acetonitrile |
InChI |
InChI=1S/C12H10N2S2/c13-8-11(12-15-6-7-16-12)14-9-10-4-2-1-3-5-10/h1-5,9H,6-7H2 |
Clave InChI |
BTYKKUDBMIXKMK-UHFFFAOYSA-N |
SMILES canónico |
C1CSC(=C(C#N)N=CC2=CC=CC=C2)S1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


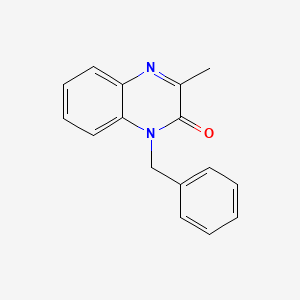
![4-[3-(Phenylsulfanyl)propyl]cyclohex-2-EN-1-one](/img/structure/B14421292.png)
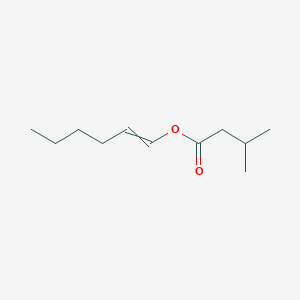
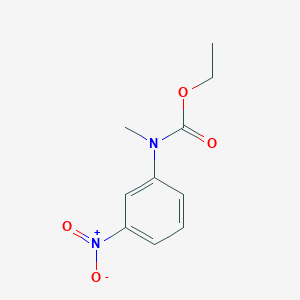
![1-(1,4-Diphenyl-2,3,7-trioxabicyclo[2.2.1]hept-5-en-5-yl)ethan-1-one](/img/structure/B14421304.png)
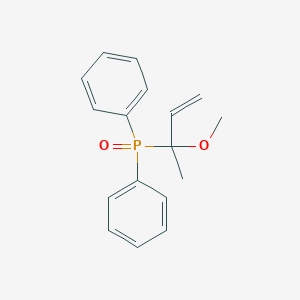
![N~1~,N~1~,N~4~,N~4~-Tetrakis[(1H-benzimidazol-2-yl)methyl]butane-1,4-diamine](/img/structure/B14421309.png)
![[3-(Trichloromethyl)benzoyl] 3-(trichloromethyl)benzenecarboperoxoate](/img/structure/B14421312.png)
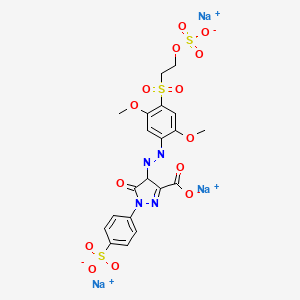
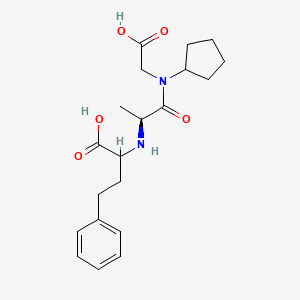

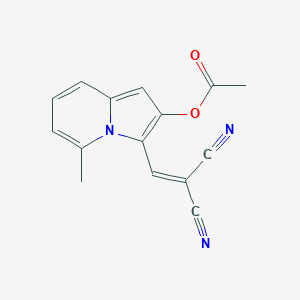
![(2-Azanidylcyclohexyl)azanide;2-[(2-phosphonoacetyl)amino]butanedioic acid;platinum(2+)](/img/structure/B14421346.png)
